2-[(3-bromophenyl)thio]Benzenemethanol
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Overview
Description
2-[(3-bromophenyl)thio]Benzenemethanol is an organic compound with the molecular formula C13H11BrOS. It is characterized by the presence of a bromophenyl group attached to a thioether linkage, which is further connected to a benzenemethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromophenyl)thio]Benzenemethanol typically involves the reaction of 3-bromothiophenol with benzyl alcohol under specific conditions. One common method is the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromophenyl)thio]Benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the benzenemethanol moiety can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Phenylthio derivatives.
Substitution: Various substituted phenylthio derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-bromophenyl)thio]Benzenemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-bromophenyl)thio]Benzenemethanol involves its interaction with specific molecular targets. The thioether linkage and the bromophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromophenyl)thio]Benzenemethanol
- 2-[(3-chlorophenyl)thio]Benzenemethanol
- 2-[(3-fluorophenyl)thio]Benzenemethanol
Uniqueness
2-[(3-bromophenyl)thio]Benzenemethanol is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Properties
CAS No. |
71474-51-6 |
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Molecular Formula |
C13H11BrOS |
Molecular Weight |
295.20 g/mol |
IUPAC Name |
[2-(3-bromophenyl)sulfanylphenyl]methanol |
InChI |
InChI=1S/C13H11BrOS/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-8,15H,9H2 |
InChI Key |
HKXXNSPALDFLRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)SC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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